1-(4-fluorobenzyl)-2-oxo-N'-(2-phenoxyacetyl)-1,2-dihydropyridine-3-carbohydrazide
Description
1-(4-Fluorobenzyl)-2-oxo-N'-(2-phenoxyacetyl)-1,2-dihydropyridine-3-carbohydrazide is a dihydropyridine-carbohydrazide derivative characterized by a 4-fluorobenzyl group at the N1 position and a phenoxyacetyl substituent on the carbohydrazide moiety. This structural framework is associated with diverse bioactivities, including antimicrobial and anti-inflammatory properties, as observed in related compounds .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N'-(2-phenoxyacetyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c22-16-10-8-15(9-11-16)13-25-12-4-7-18(21(25)28)20(27)24-23-19(26)14-29-17-5-2-1-3-6-17/h1-12H,13-14H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGFJTNKGJIMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : The 4-fluorobenzyl group in the target compound and ’s analog suggests a preference for halogenated benzyl groups to modulate pharmacokinetics and target affinity .
Binding Affinities and Molecular Docking
While direct docking data for the target compound are unavailable, comparisons with structurally similar ligands provide insights:
Note: The target compound’s phenoxyacetyl group may improve binding via π-π stacking or hydrogen bonding compared to Ligand 1’s trimethoxybenzylidene. The absence of bromine (as in Ligand 2) might reduce halogen bonding but lower toxicity risks .
Computational and Structural Analysis
Density Functional Theory (DFT) studies on related compounds (B3LYP/6-311++(d,p)) reveal:
- Bond Lengths :
- Dihedral Angles: Non-planar geometries (e.g., C12-N14-N15-C17 dihedral: -5.96° in Ligand 1 vs. -177.67° in Ligand 2) suggest conformational flexibility impacting enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
